Piperitone

Description

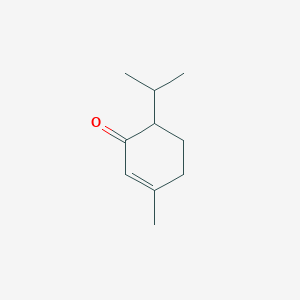

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTPAHQEHQSRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052604 | |

| Record name | Piperitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, clear, light yellowish to yellow liquid | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233.00 to 235.00 °C. @ 760.00 mm Hg | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in alcohol | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.929-0.934 | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

89-81-6 | |

| Record name | (±)-Piperitone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperitone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERITONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-isopropyl-3-methylcyclohex-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERITONE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZ8RG269R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence and Distribution of Piperitone in Nature: A Technical Guide

Abstract: Piperitone, a monoterpene ketone, is a significant constituent of the essential oils of numerous aromatic plants worldwide. This technical guide provides an in-depth overview of the primary natural sources of this compound, its distribution across various plant families, and quantitative data on its concentration. Detailed methodologies for the extraction and analysis of this compound are presented, along with a summary of its biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (p-menth-1-en-3-one) is a naturally occurring monoterpenoid ketone recognized for its characteristic peppermint-like aroma. It exists as two enantiomers, (+)-piperitone and (-)-piperitone, both of which are found in nature. The distribution and concentration of this compound can vary significantly between plant species, geographical locations, and even between different chemotypes of the same species. This variability underscores the importance of precise analytical methods for its quantification. This compound serves as a valuable raw material in the chemical industry, particularly for the synthesis of menthol (B31143) and thymol. Its presence in various essential oils also contributes to their aromatic properties and potential biological activities.

Natural Sources and Distribution

This compound is predominantly found in the essential oils of plants belonging to the Lamiaceae, Myrtaceae, Poaceae, and Asteraceae families. Within these families, several genera are notable for containing species with high this compound content.

Major Plant Sources

The most significant natural sources of this compound are concentrated in the following genera:

-

Eucalyptus (Family: Myrtaceae): This genus, particularly certain species and chemotypes, is a primary commercial source of this compound. Eucalyptus dives is especially well-known for its this compound-rich chemotype.[1]

-

Mentha (Family: Lamiaceae): Various mint species are known to produce this compound, often as an intermediate in the biosynthesis of other monoterpenoids like menthol.

-

Cymbopogon (Family: Poaceae): Several species of this genus, commonly known as lemongrasses, contain significant amounts of this compound in their essential oils.

-

Artemisia (Family: Asteraceae): Certain species within this large genus have been identified as sources of this compound.

Quantitative Data on this compound Content

The concentration of this compound in the essential oils of various plant species has been determined through numerous phytochemical studies. The following tables summarize the quantitative data from a selection of these studies, providing a comparative overview of this compound content across different natural sources.

Table 1: this compound Content in Eucalyptus Species

| Species | Plant Part | Extraction Method | This compound Content (%) | Reference |

| Eucalyptus dives (this compound chemotype) | Leaves | Steam Distillation | 40-50 | [1] |

| Eucalyptus dives | Leaves | Hydrodistillation | 40-60 | |

| Eucalyptus dives | Leaves | Not Specified | Up to 12.75 (of partly dried leaves) |

Table 2: this compound Content in Mentha Species

| Species | Plant Part | Extraction Method | This compound Content (%) | Reference |

| Mentha piperita | Leaves | Hydrodistillation | 29.01 | [2] |

| Mentha pulegium | Not Specified | Hydrodistillation | 31.27 | [3] |

| Mentha rotundifolia | Leaves | Hydrodistillation | 3.1 | [4] |

| Mentha longifolia | Not Specified | Not Specified | 37.8 | |

| Mentha spicata | Aerial Parts | Hydrodistillation | 33.14 | [3] |

Table 3: this compound Content in Cymbopogon Species

| Species | Plant Part | Extraction Method | This compound Content (%) | Reference |

| Cymbopogon schoenanthus | Not Specified | Hydrodistillation | 49.9 | [5] |

| Cymbopogon schoenanthus | Not Specified | Hydrodistillation | 59.80 | [6] |

| Cymbopogon jwarancusa | Not Specified | Not Specified | 60-70 | [7] |

| Cymbopogon citratus | Leaves | Steam Distillation | 84.13 | [8] |

Table 4: this compound Content in Artemisia Species

| Species | Plant Part | Extraction Method | This compound Content (%) | Reference |

| Artemisia judaica | Aerial Parts | Not Specified | 49.1 | [9] |

| Artemisia judaica | Aerial Parts | GC-MS | 16.5 | [10] |

| Artemisia vulgaris | Not Specified | Hydrodistillation | 1.68 | [11][12] |

Enantiomeric Distribution

Both (+)- and (-)-piperitone occur naturally. The enantiomeric composition is often specific to the plant source:

-

(-)-Piperitone: Predominantly found in Eucalyptus species.[1]

-

(+)-Piperitone: Commonly found in Mentha species.[1]

-

Racemic or mixed enantiomers: Some plants may contain a mixture of both enantiomers.[1]

The specific enantiomeric ratio can be a critical factor in the aroma profile and biological activity of the essential oil.

Experimental Protocols

The isolation and quantification of this compound from natural sources typically involve extraction of the essential oil followed by chromatographic analysis.

Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material. The following is a generalized protocol for the extraction of this compound-rich essential oil from Eucalyptus leaves.

Objective: To extract essential oil from fresh or dried Eucalyptus leaves.

Apparatus:

-

Clevenger-type apparatus or similar steam distillation unit

-

Heating mantle or steam generator

-

Round-bottom flask

-

Condenser

-

Collection vessel (separatory funnel)

-

Grinder or shears

-

Analytical balance

Procedure:

-

Preparation of Plant Material: Freshly harvested Eucalyptus leaves are cleaned to remove any debris. The leaves are then chopped or coarsely ground to increase the surface area for efficient oil extraction. For a laboratory-scale extraction, approximately 200-500 g of plant material is used.

-

Distillation: The ground plant material is placed in the round-bottom flask of the Clevenger apparatus. The flask is filled with distilled water until the plant material is fully submerged. The apparatus is assembled, ensuring all joints are properly sealed.

-

Heating: The flask is heated using a heating mantle. As the water boils, the steam passes through the plant material, rupturing the oil glands and volatilizing the essential oils.

-

Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled by circulating cold water. The condensed liquid, a mixture of essential oil and hydrosol (floral water), drips into the collection vessel.

-

Collection and Separation: The distillation is typically carried out for 3-4 hours. In the collection vessel, the essential oil, being less dense than water, will form a layer on top of the hydrosol. After the apparatus has cooled, the oil layer is carefully separated from the aqueous layer using a separatory funnel.

-

Drying and Storage: Anhydrous sodium sulfate (B86663) is added to the collected essential oil to remove any residual water. The dried oil is then filtered and stored in a sealed, dark glass vial at 4°C to prevent degradation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.

Objective: To determine the percentage composition of this compound in an essential oil sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Autosampler or manual injector

Analytical Conditions:

-

Carrier Gas: Helium, at a constant flow rate of approximately 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL of a diluted sample (e.g., 1% in hexane (B92381) or ethanol).

-

Split Ratio: 1:50 or as appropriate for the concentration.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 3°C/min to 240°C.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: 40-500 amu.

-

Data Analysis:

-

Component Identification: The individual components of the essential oil are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values.

-

Quantification: The relative percentage of each component is calculated from the peak area of the total ion chromatogram (TIC) using the area normalization method.

Biosynthesis of this compound

This compound is a p-menthane (B155814) monoterpene, and its biosynthesis follows the general pathway for monoterpenoid synthesis in plants, primarily occurring in the glandular trichomes of the leaves. The pathway begins with the precursor geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthesis of this compound, particularly in Mentha species, are as follows:

-

Cyclization: Geranyl pyrophosphate is cyclized by the enzyme (-)-limonene (B1674923) synthase to form (-)-limonene.

-

Hydroxylation: (-)-Limonene undergoes hydroxylation at the C3 position, catalyzed by a cytochrome P450 monooxygenase, to yield (-)-trans-isopiperitenol.

-

Dehydrogenation: (-)-trans-Isopiperitenol is then oxidized by a dehydrogenase to form (-)-isopiperitenone.

-

Isomerization and Reduction: (-)-Isopiperitenone can then be converted to other downstream products. In the context of this compound formation, further enzymatic steps, likely involving an isomerase and a reductase, would lead to the formation of this compound.

Visualizations

Distribution of this compound in Major Plant Families

Caption: Major plant families and genera that are significant natural sources of this compound.

Experimental Workflow for this compound Analysis

Caption: A typical experimental workflow for the extraction and quantitative analysis of this compound.

Simplified Biosynthetic Pathway of this compound

Caption: A simplified schematic of the biosynthetic pathway leading to this compound in Mentha species.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. aensiweb.com [aensiweb.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Composition of Essential Oil of Cymbopogon schoenanthus (L.) Spreng from Burkina Faso, and Effects against Prostate and Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. womengovtcollegevisakha.ac.in [womengovtcollegevisakha.ac.in]

- 8. ijeais.org [ijeais.org]

- 9. The Artemisia L. Genus: A Review of Bioactive Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Composition and Cytotoxicity Evaluation of Artemisia judaica L. Essential Oil from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-conferences.org [bio-conferences.org]

- 12. researchgate.net [researchgate.net]

(+)-Piperitone vs. (-)-Piperitone: A Comprehensive Technical Guide to Their Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of piperitone, a monoterpene ketone of significant interest in the fields of natural product chemistry, pharmacology, and sensory science. The document details the distinct natural distribution of its enantiomers, (+)-piperitone and (-)-piperitone, across various plant genera. It presents a comprehensive summary of quantitative data on their occurrence, detailed experimental protocols for their enantioselective analysis, and a visualization of their differential biological activities. This guide is intended to be a valuable resource for researchers and professionals involved in the study and application of chiral natural compounds.

Introduction

This compound is a cyclic monoterpene ketone with the chemical formula C₁₀H₁₆O. It exists as two enantiomers, (+)-piperitone and (-)-piperitone, which exhibit distinct physical, chemical, and biological properties. The stereochemistry of this compound plays a crucial role in its aroma profile, biological activity, and its utility as a chiral starting material in chemical synthesis. Understanding the natural distribution and the methods for analyzing these enantiomers is essential for quality control of essential oils, exploration of their therapeutic potential, and for the development of novel applications.

Natural Occurrence of (+)- and (-)-Piperitone

The two enantiomers of this compound are not randomly distributed in nature; rather, their occurrence is often specific to certain plant genera.

(+)-Piperitone

(+)-Piperitone, also known as the d-form, is predominantly found in the essential oils of plants belonging to the Mentha (mint) genus, as well as in several species of Cymbopogon and Andropogon.[1][2] It is characterized by a peppermint-like aroma.[2]

(-)-Piperitone

(-)-Piperitone, or the l-form, is a characteristic component of the essential oils of many Eucalyptus species, with particularly high concentrations found in Eucalyptus dives.[2][3] It has also been isolated from Sitka spruce (Picea sitchensis).[2] Some plant species have been reported to contain racemic or near-racemic mixtures of this compound.[2]

Quantitative Data on Enantiomeric Distribution

The enantiomeric composition of this compound in essential oils can vary significantly between plant species and even among different chemotypes of the same species. The following tables summarize the available quantitative data on the natural occurrence of this compound enantiomers.

| Plant Species | Family | Plant Part | Total this compound Content (%) | Enantiomer | Enantiomeric Excess (ee %) / Ratio | Reference(s) |

| Mentha piperita (Peppermint) | Lamiaceae | Aerial parts | Variable | (+)-Piperitone | 76-85% | [4] |

| Mentha spp. | Lamiaceae | Aerial parts | Variable | (+)-Piperitone | 100% | [5] |

| Mentha longifolia | Lamiaceae | Aerial parts | 13.87% | Not Specified | Not Specified | [6] |

| Mentha arvensis | Lamiaceae | Leaves | 1.32% | Not Specified | Not Specified | [7] |

Table 1: Quantitative Occurrence of (+)-Piperitone in Mentha Species.

| Plant Species | Family | Plant Part | Total this compound Content (%) | Enantiomer | Enantiomeric Excess (ee %) / Ratio | Reference(s) |

| Eucalyptus dives (Broad-leaved peppermint) | Myrtaceae | Leaves and twigs | 40-60% | (-)-Piperitone | High (predominantly levorotatory) | [3][8] |

| Eucalyptus dives (this compound chemotype) | Myrtaceae | Leaves | 40.5% - 53% | (-)-Piperitone | Not Specified | [9] |

Table 2: Quantitative Occurrence of (-)-Piperitone in Eucalyptus Species.

| Plant Species | Family | Plant Part | Total this compound Content (%) | Enantiomer | Enantiomeric Excess (ee %) / Ratio | Reference(s) |

| Cymbopogon schoenanthus | Poaceae | Aerial parts | 14.6% - 73.9% | Not Specified | Not Specified | [10] |

| Artemisia alba | Asteraceae | Aerial parts | Prevalent | Not Specified | Not Specified | [11] |

| Piper carpunya | Piperaceae | Aerial parts | Not Specified | Not Specified | Not Specified | [12] |

Table 3: Occurrence of this compound in Other Plant Genera (Enantiomeric composition often not specified).

Experimental Protocols for Enantioselective Analysis

The separation and quantification of this compound enantiomers are primarily achieved using chiral gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify (+)-piperitone and (-)-piperitone in an essential oil sample.

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) within the GC column. Cyclodextrin derivatives are commonly used as CSPs for the analysis of monoterpenes.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Chiral capillary column (e.g., Restek Rt-βDEXse, 30 m x 0.32 mm, 0.25 µm film thickness, or similar column with a cyclodextrin-based stationary phase).[13]

-

Autosampler for precise injection.

Reagents and Materials:

-

Helium (carrier gas), high purity.

-

Essential oil sample.

-

Anhydrous sodium sulfate (B86663) (for drying the sample if necessary).

-

Hexane (B92381) or other suitable solvent for dilution.

-

Standards of (+)-piperitone and (-)-piperitone (if available, for peak identification and quantification).

Procedure:

-

Sample Preparation:

-

Dilute the essential oil sample in hexane (e.g., 1:100 v/v). The optimal dilution will depend on the concentration of this compound in the oil.

-

If the sample contains water, dry it over anhydrous sodium sulfate.

-

-

GC-MS Parameters (Example): [13]

-

Injector Temperature: 220 °C

-

Injection Mode: Split (split ratio of 50:1 to 100:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 180 °C at a rate of 2 °C/min.

-

Hold at 180 °C for 5 minutes.

-

-

MS Parameters (if using MS detector):

-

Ion Source Temperature: 230 °C

-

Interface Temperature: 250 °C

-

Electron Ionization (EI) Energy: 70 eV

-

Scan Range: m/z 40-350

-

-

-

Data Analysis:

-

Identify the peaks corresponding to (+)-piperitone and (-)-piperitone based on their retention times (comparison with standards if available) and mass spectra.

-

Integrate the peak areas of the two enantiomers.

-

Calculate the percentage of each enantiomer and the enantiomeric excess (ee %) using the following formulas:

-

% (+) = [Area(+) / (Area(+) + Area(-))] x 100

-

% (-) = [Area(-) / (Area(+) + Area(-))] x 100

-

ee % = |% (+) - % (-)|

-

-

Differential Biological Activities and Biosynthesis

While specific signaling pathways for this compound enantiomers are not well-documented, there is clear evidence of their differential biological effects, particularly in olfactory perception and interactions with insects. The biosynthesis of this compound has been studied in peppermint, revealing a stereospecific pathway.

Differential Biological Effects

The distinct stereochemistry of (+)- and (-)-piperitone leads to different interactions with chiral biological receptors, resulting in varied physiological responses.

Caption: Differential biological effects of (+)- and (-)-piperitone.

Biosynthesis of this compound in Peppermint (Mentha piperita)

The biosynthesis of monoterpenes in plants involves a series of stereospecific enzymatic reactions. In peppermint, the formation of this compound is part of a larger pathway leading to menthol (B31143) and other related compounds.

Caption: Simplified biosynthetic pathway of this compound in Mentha piperita.

Conclusion

The distinct natural occurrence of (+)- and (-)-piperitone highlights the stereospecificity of biosynthetic pathways in different plant families. For researchers and professionals in drug development and related fields, understanding this distribution is critical for sourcing raw materials and ensuring product consistency. The provided experimental protocol for chiral GC-MS offers a robust method for the enantioselective analysis of this compound, which is essential for quality control and research purposes. While the specific signaling pathways of this compound enantiomers remain an area for further investigation, their differential biological activities, particularly in olfaction and insect interactions, underscore the importance of stereochemistry in natural product function. This guide serves as a foundational resource for the continued exploration and application of these fascinating chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of menthofuran in Mentha x piperita: stereoselective and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijres.org [ijres.org]

- 4. [논문]Configuration of this compound from oil of Mentha piperita [scienceon.kisti.re.kr]

- 5. Chemical Analysis of Essential Oils of Cymbopogon schoenanthus (L.) Spreng. and Nepeta azurea R.Br. ex Benth from Djbouti, In-Vitro Cytotoxicity against Cancer Cell Lines and Antibacterial Activities [mdpi.com]

- 6. Enantiomeric Natural Products: Occurrence and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. csiro.au [csiro.au]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Chemical Composition of Essential Oil from Italian Populations of Artemisia alba Turra (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispec.co.th [scispec.co.th]

The Piperitone Biosynthesis Pathway in Mentha Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of piperitone in Mentha species, pivotal intermediates in the production of commercially valuable p-menthane (B155814) monoterpenes such as menthol (B31143) and carvone. This document details the enzymatic cascade, subcellular localization of the pathway, quantitative kinetic data of key enzymes, and detailed experimental protocols for their study.

Introduction to the this compound Biosynthesis Pathway

The biosynthesis of this compound is a critical branch point in the intricate network of monoterpene metabolism in mint plants, primarily occurring in the secretory cells of peltate glandular trichomes on the leaf surface.[1][2] The pathway commences with the universal C10 precursor, geranyl diphosphate (B83284) (GPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway. A series of enzymatic transformations, distributed across various subcellular compartments including leucoplasts, the endoplasmic reticulum, and the cytoplasm, leads to the formation of this compound and its derivatives.[1][3] A comprehensive understanding of this pathway is essential for metabolic engineering efforts aimed at enhancing the yield and quality of mint essential oils for pharmaceutical, flavor, and fragrance applications.

The Enzymatic Pathway from Geranyl Diphosphate to this compound

The conversion of GPP to this compound involves a four-step enzymatic sequence. The pathway is initiated by the cyclization of GPP and proceeds through hydroxylation, oxidation, and reduction steps.

1. (-)-Limonene Synthase (LS): This plastid-localized enzyme catalyzes the initial and committing step, the cyclization of the acyclic GPP to the monocyclic olefin, (-)-limonene.[3]

2. (-)-Limonene-3-Hydroxylase (L3H): A cytochrome P450-dependent monooxygenase located in the endoplasmic reticulum, L3H introduces a hydroxyl group at the C3 position of (-)-limonene to produce (-)-trans-isopiperitenol.[1][4]

3. (-)-trans-Isopiperitenol Dehydrogenase (IPD): This NAD+-dependent dehydrogenase, found in the mitochondria, oxidizes the hydroxyl group of (-)-trans-isopiperitenol to a ketone, forming (-)-isopiperitenone.[3][5]

4. (-)-Isopiperitenone Reductase (IPR): An NADPH-dependent enzyme in the cytosol that catalyzes the reduction of the endocyclic double bond of (-)-isopiperitenone to yield (+)-cis-isopulegone.[5] While not directly producing this compound, this step is crucial in the pathway leading to menthol. This compound can be formed from isopiperitenone through isomerization.

Quantitative Data on Key Biosynthetic Enzymes

The kinetic properties of the enzymes involved in this compound biosynthesis have been investigated to understand the flux and regulation of the pathway. The following table summarizes the available quantitative data for the key enzymes in Mentha piperita.

| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Reference(s) |

| (-)-Limonene Synthase (LS) | Geranyl Diphosphate | 1.8 | 0.3 | ~6.7 | [3][6] |

| (-)-Limonene-3-Hydroxylase (L3H) | (-)-Limonene | Data not available | Data not available | Data not available | [4][7] |

| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | (-)-trans-Isopiperitenol, NAD⁺ | 1.8 (for (-)-trans-carveol), 410 (for NAD⁺) | 0.02 | ~10.5 | [3][5] |

| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone, NADPH | 1.0, 2.2 | 1.3 | 5.5 | [8] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the key enzymes in the this compound biosynthesis pathway.

Recombinant Enzyme Expression and Purification

Objective: To produce and purify recombinant enzymes for in vitro characterization. This protocol is generally applicable to the soluble enzymes LS, IPD, and IPR.

Materials:

-

Mentha species cDNA library

-

Expression vector (e.g., pET-28a(+))

-

Competent E. coli cells (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

SDS-PAGE reagents

Procedure:

-

Gene Cloning: Amplify the coding sequence of the target enzyme from a Mentha cDNA library using PCR with gene-specific primers. Clone the PCR product into an expression vector containing a purification tag (e.g., His-tag).

-

Transformation: Transform the expression plasmid into competent E. coli cells.

-

Expression: a. Inoculate a starter culture of LB medium with a single colony and grow overnight. b. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD_600_ of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate to pellet cell debris.

-

Purification: a. Load the supernatant onto a pre-equilibrated Ni-NTA column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the target protein with elution buffer.

-

Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

(-)-Limonene Synthase (LS) Assay

Objective: To determine the activity of (-)-Limonene Synthase by measuring the formation of (-)-limonene from GPP.

Materials:

-

Purified recombinant LS

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 5 mM DTT)

-

Geranyl diphosphate (GPP) substrate

-

Pentane (B18724) (or hexane) for extraction

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Set up the reaction mixture in a glass vial:

-

Assay buffer

-

Purified LS enzyme

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding GPP.

-

Overlay the reaction with pentane to trap the volatile product.

-

Incubate the reaction at 30°C for a defined time (e.g., 30-60 minutes).

-

Stop the reaction by vortexing to extract the limonene into the pentane layer.

-

Analyze the pentane layer by GC-MS to identify and quantify the (-)-limonene produced.

(-)-Limonene-3-Hydroxylase (L3H) Assay (Microsomal Preparation)

Objective: To measure the activity of the membrane-bound cytochrome P450 enzyme, L3H.

Materials:

-

Microsomal fraction isolated from Mentha glandular trichomes or a heterologous expression system (e.g., insect cells, yeast)

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.4)

-

(-)-Limonene substrate (dissolved in a suitable solvent like DMSO)

-

NADPH

-

Ethyl acetate (B1210297) for extraction

-

GC-MS or HPLC

Procedure:

-

Prepare the reaction mixture in a microfuge tube:

-

Assay buffer

-

Microsomal preparation

-

(-)-Limonene

-

-

Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C with shaking for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Analyze the ethyl acetate layer by GC-MS or HPLC to detect and quantify the (-)-trans-isopiperitenol product.

(-)-trans-Isopiperitenol Dehydrogenase (IPD) Assay

Objective: To determine the activity of IPD by monitoring the NAD⁺-dependent formation of NADH spectrophotometrically.

Materials:

-

Purified recombinant IPD

-

Assay buffer (e.g., 100 mM Tris-HCl pH 9.0)

-

(-)-trans-Isopiperitenol substrate

-

NAD⁺

-

Spectrophotometer

Procedure:

-

Set up the reaction in a quartz cuvette:

-

Assay buffer

-

NAD⁺

-

(-)-trans-Isopiperitenol

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by adding the purified IPD enzyme.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

(-)-Isopiperitenone Reductase (IPR) Assay

Objective: To measure the activity of IPR by monitoring the NADPH-dependent reduction of (-)-isopiperitenone.

Materials:

-

Purified recombinant IPR

-

Assay buffer (e.g., 50 mM MES pH 6.0)

-

(-)-Isopiperitenone substrate

-

NADPH

-

Spectrophotometer

Procedure:

-

Set up the reaction in a quartz cuvette:

-

Assay buffer

-

NADPH

-

(-)-Isopiperitenone

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by adding the purified IPR enzyme.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Conclusion

The biosynthesis of this compound in Mentha species is a well-characterized pathway involving a series of distinct enzymatic steps localized in different subcellular compartments. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important metabolic route. Future work may focus on elucidating the regulatory mechanisms governing the flux through this pathway and exploring the potential for metabolic engineering to enhance the production of desired monoterpenes.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Characterization and mechanism of (4S)-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha) species: cDNA isolation, characterization, and functional expression of (-)-4S-limonene-3-hydroxylase and (-)-4S-limonene-6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxylation of limonene enantiomers and analogs by recombinant (-)-limonene 3- and 6-hydroxylases from mint (Mentha) species: evidence for catalysis within sterically constrained active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Piperitone chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Piperitone

Introduction

This compound is a naturally occurring monoterpene ketone found in the essential oils of various plants, including many species of Eucalyptus and Mentha.[1] It exists as two stereoisomers, the D-form and the L-form, which are found in different natural sources.[1][2] The D-form is characterized by a peppermint-like aroma.[1][2] this compound serves as a valuable chiral starting material in the synthesis of other important compounds, most notably synthetic menthol (B31143) and thymol. Its chemical structure, featuring an α,β-unsaturated ketone within a cyclohexene (B86901) ring, imparts a unique reactivity profile that is of significant interest to researchers in organic synthesis and drug development. This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic minty, camphor-like odor. Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| IUPAC Name | 3-methyl-6-propan-2-ylcyclohex-2-en-1-one | |

| CAS Number | 89-81-6 (racemic) | |

| Appearance | Colorless to pale yellow clear liquid | |

| Boiling Point | 232 to 235 °C | |

| Density | 0.9331 g/cm³ | |

| Specific Gravity | 0.92900 to 0.93400 @ 25.00 °C | |

| Refractive Index | 1.48300 to 1.48700 @ 20.00 °C | |

| Flash Point | 97.78 °C | |

| Water Solubility | 1.36 g/L (Predicted) | |

| logP | 2.47 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to methyl groups, methylene (B1212753) groups, and vinylic protons. | |

| ¹³C NMR (CDCl₃) | Resonances for carbonyl carbon (~200 ppm), vinylic carbons, and aliphatic carbons. | |

| Infrared (IR) | Strong absorption band for the C=O stretch of the α,β-unsaturated ketone (1725-1695 cm⁻¹); C=C stretching. | |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z corresponding to its molecular weight (152). |

Chemical Reactivity

The reactivity of this compound is dominated by its α,β-unsaturated ketone functional group. This allows for reactions at the carbonyl group, the carbon-carbon double bond, and the α-carbon.

Oxidation: Synthesis of Thymol

This compound can be oxidized to thymol, a valuable aromatic compound with antiseptic properties. This reaction involves the aromatization of the cyclohexenone ring. A common method uses iron(III) chloride in acetic acid, which facilitates the dehydrogenation process.

Reduction: Synthesis of Menthol

The reduction of this compound is a key step in the industrial synthesis of synthetic menthol. This transformation can proceed via two main pathways:

-

Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst, such as nickel, both the carbon-carbon double bond and the ketone carbonyl group are reduced. This process typically yields a mixture of menthol isomers.

-

Chemoselective Reduction: Specific reducing agents can be used to selectively reduce either the double bond or the carbonyl group, offering greater control over the final product.

Addition Reactions

The conjugated system in this compound is susceptible to various addition reactions.

-

Michael Addition: The β-carbon of the unsaturated system is electrophilic and can be attacked by nucleophiles in a Michael (1,4-conjugate) addition.

-

Adduct Formation: Historically, this compound was identified by forming crystalline derivatives (adducts) with reagents like hydroxylamine (B1172632) (to form an oxime) and benzaldehyde.

-

Epoxidation: The carbon-carbon double bond can be epoxidized to form this compound oxide. This reaction is typically carried out using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). This compound oxide itself has demonstrated insecticidal properties.

Photodimerization

When exposed to light, this compound can undergo a [2+2] cycloaddition reaction, leading to the formation of a polycyclic photodimer containing a cyclobutane (B1203170) ring.

Key Reaction Pathways

The following diagram illustrates the primary transformations of this compound into its key derivatives.

Caption: Key chemical transformations of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for laboratory synthesis.

Protocol 1: Synthesis of this compound Carboxylate Methyl Ester (Intermediate)

This protocol is adapted from a patented synthesis method and describes a Michael addition followed by an intramolecular condensation.

-

Michael Addition:

-

To a 1000 mL three-necked flask equipped with a mechanical stirrer and placed in a water bath, add methyl acetoacetate (B1235776) (126 g), methanol (B129727) (200 g), and a 30% sodium methoxide (B1231860) solution in methanol (6 g).

-

Maintain the reaction temperature below 25 °C using the water bath.

-

While stirring, add 3-isopropyl-3-butene-2-one (112 g) dropwise over approximately 2 hours.

-

Continue stirring at a temperature below 30 °C for 18 hours. Monitor reaction completion via gas chromatography.

-

Neutralize the reaction by adding glacial acetic acid (2.4 g).

-

-

Intramolecular Aldol Condensation:

-

To a 2000 mL three-necked flask, add a 30% sodium methoxide solution in methanol (10 g) and toluene (B28343) (600 g). Distill off the methanol.

-

Cool the mixture to 50 °C.

-

Add the 2-acetyl-4-isopropyl-5-oxo-methyl caproate intermediate (45 g) from the previous step dropwise over approximately 3 hours.

-

Stir the mixture for 12 hours at 50-55 °C, monitoring for completion by gas chromatography.

-

Cool the reaction and neutralize with glacial acetic acid (3.4 g). Wash with 100 mL of saturated brine. The upper oil phase contains the crude product.

-

Protocol 2: General Workflow for Chemical Synthesis & Purification

The following diagram outlines a standard workflow for the synthesis, workup, and purification of a chemical compound like a this compound derivative.

Caption: General experimental workflow for synthesis and purification.

Biological Activity and Signaling Pathways

While this compound itself is primarily known as a synthetic precursor, its derivatives and related terpenoids exhibit significant biological activities. For instance, piperitenone (B1678436) oxide, a derivative of this compound, shows potential anticancer and anti-inflammatory properties. Studies on related compounds, such as piperine, provide insight into the potential mechanisms of action that derivatives of this compound might employ. Piperine has been shown to modulate key cellular signaling pathways involved in inflammation and cancer, such as the MAPK (Mitogen-Activated Protein Kinase) and NF-κB pathways.

The diagram below illustrates a simplified representation of the MAPK signaling pathway, which is a common target for natural product-based drug discovery.

Caption: Simplified MAPK signaling pathway modulated by bioactive compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of Piperitone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for piperitone, a monoterpene ketone found in various essential oils. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for compound identification, structural elucidation, and quality control in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~5.85 | s | - |

| H-4 | ~2.35 | m | - |

| H-5α | ~2.10 | m | - |

| H-5β | ~2.50 | m | - |

| H-6 | ~2.30 | m | - |

| H-7 (CH₃) | ~1.95 | s | - |

| H-8 (CH) | ~2.25 | sept | 6.8 |

| H-9, H-10 (CH₃)₂ | ~0.90 | d | 6.8 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~199.5 |

| C-2 (=CH) | ~127.0 |

| C-3 (=C) | ~160.0 |

| C-4 (CH) | ~45.0 |

| C-5 (CH₂) | ~34.0 |

| C-6 (CH) | ~55.0 |

| C-7 (CH₃) | ~23.0 |

| C-8 (CH) | ~33.0 |

| C-9, C-10 (CH₃)₂ | ~20.5 |

A sample of this compound is dissolved in an appropriate deuterated solvent, commonly CDCl₃, to a concentration of approximately 5-10 mg/0.5 mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired at room temperature on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ketone and alkene functionalities.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1670 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1600 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1360 | Medium | C-H bend (isopropyl group) |

The IR spectrum of this compound, a liquid at room temperature, is typically recorded as a thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is then obtained using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 152 | 40 | [M]⁺ (Molecular Ion) |

| 110 | 100 | [M - C₃H₆]⁺ |

| 82 | 85 | [C₆H₁₀]⁺ |

| 67 | 30 | [C₅H₇]⁺ |

| 41 | 50 | [C₃H₅]⁺ |

A dilute solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5). The GC oven temperature is programmed to increase gradually to separate the components of the sample. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. The resulting mass spectrum is recorded.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

This diagram shows the logical relationship between the different spectroscopic techniques in determining the structure of an organic molecule.

Caption: Role of Spectroscopy in Structure ID.

Piperitone CAS number and molecular structure

An In-depth Technical Guide to Piperitone: CAS Number, Molecular Structure, Properties, and Synthetic Applications

This technical guide provides a comprehensive overview of this compound, a monoterpene ketone of significant interest to researchers, scientists, and professionals in drug development. The guide details its chemical identity, physicochemical properties, spectroscopic data, and key experimental protocols for its purification and synthetic applications.

Chemical Identity and Molecular Structure

This compound is a naturally occurring monoterpene ketone found in the essential oils of various plants, notably in certain species of Eucalyptus and Mentha.[1] It exists as two stereoisomers, the D-form and the L-form.[1] The racemic mixture and its enantiomers are identified by distinct CAS numbers.

Molecular Structure: The IUPAC name for this compound is 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one.[2] Its structure consists of a cyclohexenone ring substituted with a methyl group at position 3 and an isopropyl group at position 6.

| Identifier | Value |

| Molecular Formula | C₁₀H₁₆O[3][4][5] |

| Molecular Weight | 152.23 g/mol [2][3][5] |

| SMILES | CC1=CC(=O)C(CC1)C(C)C[6] |

| InChI Key | YSTPAHQEHQSRJD-UHFFFAOYSA-N[6] |

CAS Numbers:

| Form | CAS Number |

| D/L-Piperitone (racemic) | 89-81-6[1] |

| D-(+)-Piperitone | 6091-50-5[1] |

| L-(-)-Piperitone | 4573-50-6[1] |

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound, providing essential data for its handling, characterization, and use in experimental settings.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Clear, light yellowish to yellow liquid | [7][8] |

| Odor | Fresh, minty, camphor-like | [4] |

| Melting Point | -29 °C | [7][8] |

| Boiling Point | 233-235 °C at 760 mmHg | [7] |

| Density | 0.929-0.934 g/cm³ | [9] |

| Refractive Index (n20/D) | 1.483-1.487 | [9] |

| Flash Point | 90.9 °C | [7] |

| Solubility | Insoluble in water; soluble in alcohol, chloroform (B151607) (slightly), and ethyl acetate (B1210297) (slightly) | [2][3][7][8] |

| Storage Temperature | 2-8 °C | [7] |

Spectroscopic Data

| Spectroscopy | Key Data Points | Source(s) |

| ¹H NMR | Signals include a singlet at ~7.2 ppm (H on C2) and a doublet at ~0.95 ppm for the two methyl groups of the isopropyl moiety. | [5] |

| ¹³C NMR | Signals include the allylic methyl carbon at ~51.7 ppm and saturated carbons in the range of 18.2 to 30.8 ppm. | [5] |

| Infrared (IR) | Absorbance for the conjugated carbonyl group at ~1689 cm⁻¹ and out-of-plane bending for the trisubstituted alkene hydrogen at ~895 cm⁻¹. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/e = 152. Major fragment ions observed at m/z 110 and 82. | [5][9] |

Safety and Toxicity Data

| Parameter | Value | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 2,450 mg/kg | Rat | [4] |

| Acute Subcutaneous Toxicity (LD50) | 1,420 mg/kg | Mouse | [4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | N/A | [4][10] |

Experimental Protocols

This section provides detailed methodologies for the purification of this compound from a natural source and its subsequent use in the synthesis of thymol (B1683141) and menthol (B31143).

Purification of this compound from Eucalyptus dives Oil

This protocol describes the isolation of this compound from the essential oil of Eucalyptus dives, which is a rich natural source of this compound.[11][12]

Materials:

-

Eucalyptus dives essential oil (this compound chemotype)

-

Saturated sodium hydrogen sulfite (B76179) solution

-

Diethyl ether

-

1M Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Apparatus for fractional distillation

Procedure:

-

In a suitable flask, treat 10 mL of Eucalyptus dives oil with an excess of saturated sodium hydrogen sulfite solution.

-

Shake the mixture vigorously for one hour. A white precipitate of the aldehyde and ketone adducts will form.[11]

-

Isolate the precipitate and wash it with portions of methanol and diethyl ether for purification.

-

Dissolve the purified precipitate in hot water and add a few drops of 1M sodium hydroxide to regenerate the ketones.

-

Extract the regenerated ketones with diethyl ether.

-

Dry the ether extract over anhydrous sodium sulfate.

-

Remove the diethyl ether using a rotary evaporator.

-

Set up a fractional distillation apparatus and distill the residue to isolate pure this compound at a temperature range of 94-96 °C.[11]

Synthesis of Thymol from this compound

This compound can be converted to thymol, a valuable phenolic compound with strong antimicrobial properties.[7][13]

Materials:

-

This compound

-

A suitable solvent (e.g., acetic acid)

-

An oxidizing agent (e.g., iron(III) chloride)

-

Apparatus for heating and reflux

Procedure:

-

Dissolve this compound in the chosen solvent within a round-bottom flask equipped with a reflux condenser.

-

Slowly add the oxidizing agent to the solution while stirring.

-

Heat the reaction mixture to reflux for a specified period to allow for the dehydrogenation of this compound to thymol.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic extract with water and brine, then dry it over an anhydrous salt.

-

Remove the solvent under reduced pressure.

-

Purify the crude thymol by recrystallization or chromatography.

Synthesis of Menthol from this compound

This compound serves as a key starting material for the synthesis of menthol through catalytic hydrogenation.[14][15]

Materials:

-

This compound

-

Hydrogen gas (H₂)

-

A suitable hydrogenation catalyst (e.g., Nickel or Palladium on carbon)

-

A high-pressure reactor (autoclave)

-

A suitable solvent (e.g., ethanol)

Procedure:

-

In a high-pressure reactor, dissolve this compound in the solvent.

-

Add the hydrogenation catalyst to the solution.

-

Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the mixture to the target temperature while stirring vigorously to ensure good contact between the reactants and the catalyst. This process reduces both the carbon-carbon double bond and the ketone group.[15]

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain a mixture of menthol isomers.

-

The different menthol isomers can then be separated by fractional distillation or crystallization.[16]

Synthetic Pathway Visualization

The following diagram illustrates the synthetic conversion of this compound into the commercially important compounds thymol and menthol. This pathway highlights the utility of this compound as a versatile chemical intermediate.

References

- 1. echemi.com [echemi.com]

- 2. usbio.net [usbio.net]

- 3. semiochemical.com [semiochemical.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectra and organic analysis. Part VIII. The mass spectra of this compound, the piperitols, and related products - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Cas 89-81-6,this compound | lookchem [lookchem.com]

- 8. (+)-Piperitone | C10H16O | CID 61362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (+-)-Piperitone | C10H16O | CID 6987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aurochemicals.com [aurochemicals.com]

- 11. ijres.org [ijres.org]

- 12. almanaturals.net [almanaturals.net]

- 13. researchgate.net [researchgate.net]

- 14. Menthol - A Cool Place -Page 1 [leffingwell.com]

- 15. US1811777A - Process for making synthetic menthol - Google Patents [patents.google.com]

- 16. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activities of Piperitone-Rich Essential Oils

This guide provides a comprehensive overview of the biological activities of this compound-rich essential oils, focusing on their antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties. The information is presented to be a valuable resource for research, scientific exploration, and the development of new therapeutic agents.

Core Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of various this compound-rich essential oils. This allows for a clear comparison of their efficacy across different experimental models.

Table 1: Antimicrobial Activity of this compound-Rich Essential Oils

| Essential Oil Source | This compound Content (%) | Microorganism | MIC (µg/mL) | Reference |

| Cymbopogon schoenanthus | 68.4 | Staphylococcus aureus ATCC 25923 | 2630 | [1] |

| Escherichia coli ATCC 25922 | 2630 | [1] | ||

| Cymbopogon schoenanthus | 14.6 | Escherichia coli | 9.37 | [2] |

| Staphylococcus aureus (MRSA) | 4.69 | [2] | ||

| Staphylococcus aureus (MSSA) | 2340 | [2] | ||

| Klebsiella pneumoniae | 2340 | |||

| Cymbopogon commutatus | 73.9 | Staphylococcus aureus | <400 | |

| Piper lenticellosum | 33.97 | Staphylococcus aureus ATCC 25923 | 100 (µL/mL) | |

| Escherichia coli ATCC 25922 | 200 (µL/mL) | |||

| Klebsiella pneumoniae ATCC 233357 | 300 (µL/mL) | |||

| Mentha x piperita | Not Specified | Staphylococcus aureus | 20 (mg/mL) | |

| Escherichia coli | 20 (mg/mL) | |||

| Klebsiella pneumoniae | 40 (mg/mL) | |||

| Pseudomonas aeruginosa | 40 (mg/mL) |

Table 2: Antioxidant Activity of this compound-Rich Essential Oils

| Essential Oil Source | This compound Content (%) | Assay | IC50 (µg/mL) | Reference |

| Mentha piperita | Not Specified | DPPH | 4450 | |

| Mentha piperita | Not Specified | β-Carotene-linoleic acid | 370 | |

| Mentha piperita | Not Specified | NO radical scavenging | 420 | |

| Piper aduncum | 19.0-23.7 | DPPH | Not Specified | |

| Piper acutifolium | Not Specified | DPPH | 160.12 | |

| ABTS | 138.10 | |||

| Satureja macrostema | Not Specified (rich in this compound derivatives) | DPPH | 7000 |

Table 3: Anti-inflammatory Activity of this compound-Rich Essential Oils

| Essential Oil Source | This compound Content (%) | Animal Model | Dosage | Inhibition (%) | Reference |

| Cymbopogon schoenanthus | 62.0 | Carrageenan-induced paw edema | 50 mg/kg | Significant reduction | |

| 100 mg/kg | Significant reduction | ||||

| 200 mg/kg | Significant reduction | ||||

| Mentha piperita | Not Specified | Croton oil-induced ear edema | 200 µ g/ear | Not Specified | |

| 400 µ g/ear | Not Specified | ||||

| 800 µ g/ear | Not Specified | ||||

| Piper miniatum | Not Specified | TPA-induced mouse ear edema | Not Specified | 85.9 (n-hexane extract) |

Table 4: Insecticidal Activity of this compound-Rich Essential Oils

| Essential Oil Source | This compound Content (%) | Insect Species | Assay | LC50 | Reference |

| Piper aduncum | 19.0-23.7 | Aedes aegypti (larvae) | Larvicidal | 23.50 ppm (Rockefeller) | |

| 25.11 ppm (Venda Nova) | |||||

| 26.39 ppm (Pampulha) | |||||

| Piper aduncum | Not Specified | Sitophilus zeamais | Contact toxicity | 0.2676 - 10.53 µL/cm² | |

| Piper coruscans | Not Specified | Sitophilus zeamais | Fumigant | 7.43 µL/cm³ | |

| Piper ottoniaefolium | Not Specified | Sitophilus zeamais | Fumigant | 3.56 µL/cm³ | |

| Piper reticulatum | Not Specified | Sitophilus zeamais | Fumigant | 6.12 µL/cm³ |

Detailed Experimental Protocols

Antimicrobial Activity: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is commonly used to determine the Minimum Inhibitory Concentration (MIC) of essential oils.

-

Preparation of Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates for 18-24 hours at 37°C. A few colonies are then transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.

-

Preparation of Essential Oil Dilutions: The this compound-rich essential oil is serially diluted in MHB, often with the addition of a non-inhibitory surfactant like Tween 80 (e.g., 0.5% v/v) to enhance oil solubility. A typical concentration range for screening is 80 to 1.25 mg/mL.

-

Microplate Assay: In a 96-well microplate, 100 µL of each essential oil dilution is added to the wells. Subsequently, 100 µL of the prepared bacterial inoculum is added to each well, resulting in a final volume of 200 µL.

-

Controls: A positive control well (containing MHB and inoculum without essential oil) and a negative control well (containing MHB only) are included on each plate.

-

Incubation: The microplate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the essential oil that completely inhibits visible bacterial growth. Visual inspection is the primary method, though a growth indicator like resazurin (B115843) can be used for clearer endpoint determination.

-

Determination of Minimum Bactericidal Concentration (MBC): To determine the MBC, a small aliquot (e.g., 10 µL) from each well showing no visible growth is sub-cultured onto fresh agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the essential oil that results in a ≥99.9% reduction in the initial inoculum count.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark. The working solution is prepared by diluting the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Essential Oil Solutions: The this compound-rich essential oil is dissolved in methanol to prepare a stock solution, from which a series of dilutions are made.

-

Assay Procedure: In a cuvette or 96-well plate, a small volume of the essential oil solution (e.g., 100 µL) is mixed with a larger volume of the DPPH working solution (e.g., 2.9 mL).

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the essential oil.

-

Determination of IC50: The IC50 value, which is the concentration of the essential oil required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the essential oil.

Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema Model

This in vivo model is used to assess the topical anti-inflammatory activity of substances.

-

Animals: Male ICR mice (or a similar strain) are used. They are acclimatized to laboratory conditions for at least one week before the experiment.

-

Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent like acetone (B3395972) (e.g., 2.5 µ g/ear ) is applied topically to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the control and receives the vehicle only.

-

Treatment: The this compound-rich essential oil, dissolved in a suitable vehicle, is applied topically to the right ear 30-60 minutes before the TPA application. A positive control group is treated with a known anti-inflammatory drug, such as indomethacin. A negative control group receives only the vehicle.

-

Evaluation of Edema: After a specific period (e.g., 4-6 hours) following TPA application, the mice are euthanized. A standard-sized circular punch (e.g., 6 mm diameter) is used to collect a biopsy from both the right (treated) and left (control) ears.

-

Measurement of Edema: The weight of each ear punch is measured. The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100 where Edema_control is the mean edema in the negative control group, and Edema_treated is the mean edema in the essential oil-treated group.

Insecticidal Activity: Contact Toxicity Assay

This method evaluates the toxicity of a substance to insects upon direct contact.

-

Insects: A relevant insect species, such as the maize weevil (Sitophilus zeamais), is used. The insects are reared under controlled conditions of temperature, humidity, and photoperiod.

-

Preparation of Treatment Solutions: The this compound-rich essential oil is dissolved in a suitable volatile solvent, such as acetone, to prepare a series of concentrations.

-

Application: A filter paper disc is placed in the bottom of a Petri dish. A specific volume (e.g., 1 mL) of each essential oil dilution is evenly applied to the filter paper. The solvent is allowed to evaporate completely.

-

Exposure: A known number of adult insects (e.g., 10-20) are introduced into each Petri dish. The dishes are then covered.

-

Controls: A negative control group is exposed to filter paper treated only with the solvent. A positive control group can be included with a known insecticide.

-

Incubation: The Petri dishes are maintained under controlled environmental conditions.

-

Mortality Assessment: Insect mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Insects are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (lethal concentration required to kill 50% of the insect population) and LC90 values.

Signaling Pathways and Mechanisms of Action